C12-200 belongs to the class of ionizable lipids, which are crucial components in the development of lipid nanoparticles. These lipids are designed to enhance the delivery efficiency of nucleic acids by promoting endosomal escape and facilitating cellular uptake.
The synthesis of C12-200 typically involves the following steps:
The synthesis process can be optimized through various parameters including temperature, reaction time, and molar ratios of reactants. For example, using a 1 molar equivalent of the primary amine ensures complete conversion and maximizes yield .
C12-200 features a hydrophobic alkyl tail with an ionizable amine group that allows it to interact favorably with nucleic acids. Its molecular structure can be represented as follows:
This structure contributes to its amphiphilic properties, making it effective in forming lipid nanoparticles.
The molecular weight of C12-200 is approximately 225 g/mol, and its specific structural characteristics allow it to form stable complexes with nucleic acids while facilitating cellular uptake and endosomal escape.
C12-200 participates in several key reactions during the formation of lipid nanoparticles:
The efficiency of C12-200 in these reactions can be influenced by factors such as pH, ionic strength, and the presence of other lipids or stabilizers in the formulation .
The mechanism by which C12-200 facilitates nucleic acid delivery involves several steps:
Studies have shown that formulations containing C12-200 exhibit enhanced transfection efficiency compared to those lacking this lipid component .
C12-200 is typically a viscous liquid at room temperature with a specific gravity that allows it to mix well with other lipid components during nanoparticle formulation.
Key chemical properties include:
Relevant analyses include:
C12-200 has diverse applications in scientific research and therapeutics:
C12-200 emerged from a transformative approach to lipid design pioneered by Love et al. in 2010. Departing from rational design strategies, the researchers employed high-throughput combinatorial synthesis to generate a library of lipid-like materials termed "lipidoids." This methodology involved reacting epoxide-terminated alkyl tails with oligoamine head groups under controlled conditions, enabling rapid production of diverse compounds without purification [1] [10]. Among 120 candidates screened, C12-200 exhibited unprecedented in vivo delivery efficiency for small interfering RNA (siRNA), achieving 50% target gene silencing in mouse hepatocytes at remarkably low doses (ED50: 0.01 mg/kg)—a 10-fold improvement over then-current benchmarks like DLinDMA-based systems [1].
Subsequent optimization solidified its translational potential. Key milestones include:
Table 1: Key Efficacy Milestones for C12-200 Lipid Nanoparticles
Year | Payload | Model System | Key Efficacy Metric | Ref |
---|---|---|---|---|
2010 | siRNA | Mouse hepatocytes | ED50: 0.01 mg/kg | [1] |
2010 | siRNA | Non-human primates | ED50: 0.03 mg/kg | [1] |
2023 | PlGF mRNA | Pregnant mice | 8-fold increase in placental protein expression | [2] |
2024 | siRNA/mRNA | Murine GI tract | 50% target gene knockdown after oral delivery | [3] |
The molecular architecture of C12-200 integrates three theoretically grounded domains that synergistically enable efficient nucleic acid delivery:
Multi-Amine Head GroupThe tetra-amine hydrophilic center (4N4T configuration) provides pH-dependent charge modulation. Theoretical pKa values of ~6.5–7.0 ensure neutrality at physiological pH (7.4), minimizing opsonization and extending circulation half-life. Upon endocytosis, protonation in acidic endosomes (pH 5.0–6.5) generates transient positive charge, facilitating membrane fusion and endosomal escape via the "proton sponge" effect. Molecular dynamics simulations confirm that the density of protonatable nitrogens enhances endosomal disruption compared to single-amine lipids [5] [10]. This framework explains C12-200’s superiority over clinical benchmarks like SM-102 in mRNA expression kinetics [10].
Hydrophobic Domain EngineeringDual C12 hydroxylated alkyl chains confer a conical molecular geometry that promotes inverted micelle formation. This curvature strain:
Comparative studies reveal that chain length critically impacts organotropism—C12 chains favor hepatic and placental accumulation, while shorter chains (C8) reduce efficacy by >80% [4]. The hydroxyl groups further enhance endosomal escape through hydrogen bonding with anionic phospholipids [7].
Linker Chemistry and Self-Assembly DynamicsThe piperazine-ethyl linker between head and tail domains introduces conformational flexibility that optimizes molecular packing in LNPs. This flexibility:
Table 2: Structure-Function Relationships in C12-200
Molecular Domain | Chemical Feature | Theoretical Function | Biological Consequence |
---|---|---|---|
Head group | Tetra-amine (4N4T) | pH-dependent charge modulation | Enhanced endosomal escape; Low immunogenicity |
Hydrophobic tail | Dual C12 chains with β-hydroxyls | Membrane fusion promotion | Efficient cytosolic delivery; Reduced cytotoxicity |
Linker | Piperazine-ethyl spacer | Molecular flexibility | Optimal nucleic acid packing; Bilayer fluidity |
C12-200-based LNPs have enabled breakthroughs across therapeutic categories through rational formulation design:
Hepatic and Immune Cell DeliveryThe compound’s intrinsic tropism facilitates liver-directed therapies. DoE-optimized formulations (C12-200:DOPE:Cholesterol:DMG-PEG = 50:10:38.5:1.5 mol%) achieve >90% hepatocyte transfection in vivo, enabling:
Table 3: Target-Specific Formulations Utilizing C12-200
Application | Key Formulation Adjustments | Payload | Delivery Efficiency |
---|---|---|---|
Placental delivery | DOPE phospholipid; Reduced PEG (1.5 mol%) | PlGF mRNA | 8-fold protein increase vs. baseline [2] |
Oral GI delivery | 20% DOTMA cationic lipid additive | siRNA/mRNA | 50% target knockdown after GI exposure [3] |
Immune targeting | Apparent pKa tuned to 6.3–6.8 | OVA mRNA | 3-fold increase in DC activation [6] |
Placenta-Specific Protein ReplacementIn pregnancy-related pathologies like preeclampsia, C12-200 LNPs with DOPE phospholipids and reduced PEG (1.5 mol%) overcome the placental barrier. The optimized formulation exhibits:
Oral Nucleic Acid DeliveryBlending C12-200 with permanently cationic lipids (e.g., 20% DOTMA) confers resilience against gastrointestinal challenges:
Material Science InnovationsBeyond biomedicine, C12-200 advances nanoparticle design through:
These multidisciplinary applications underscore C12-200’s role as a versatile molecular platform, where chemical modifications pivotally redirect biological performance without altering core architecture—a paradigm accelerating nanomedicine’s evolution.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7